molecular formula C18H16N2O4 B280157 5-[(2-methoxyphenoxy)methyl]-N-(4-pyridyl)-2-furamide

5-[(2-methoxyphenoxy)methyl]-N-(4-pyridyl)-2-furamide

Cat. No.: B280157
M. Wt: 324.3 g/mol
InChI Key: DJALHOOGNUAXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-methoxyphenoxy)methyl]-N-(4-pyridyl)-2-furamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a furan ring, a pyridine ring, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-methoxyphenoxy)methyl]-N-(4-pyridyl)-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-methoxyphenol with formaldehyde to form 2-methoxyphenoxymethanol. This intermediate is then reacted with 4-pyridinecarboxylic acid to yield the desired product. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-[(2-methoxyphenoxy)methyl]-N-(4-pyridyl)-2-furamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

5-[(2-methoxyphenoxy)methyl]-N-(4-pyridyl)-2-furamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2-methoxyphenoxy)methyl]-N-(4-pyridyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[(2-methoxyphenoxy)methyl]-N-(4-pyridyl)-2-furamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its furan and pyridine rings, along with the methoxyphenoxy group, contribute to its versatility in various applications.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

5-[(2-methoxyphenoxy)methyl]-N-pyridin-4-ylfuran-2-carboxamide

InChI

InChI=1S/C18H16N2O4/c1-22-15-4-2-3-5-16(15)23-12-14-6-7-17(24-14)18(21)20-13-8-10-19-11-9-13/h2-11H,12H2,1H3,(H,19,20,21)

InChI Key

DJALHOOGNUAXQF-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NC3=CC=NC=C3

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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